3-Iodobenzo[d]isoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodobenzo[d]isoxazol-5-amine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodobenzo[d]isoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluoro-6-iodobenzonitrile with acetohydroxamic acid in the presence of potassium tert-butoxide in N,N-dimethylformamide at room temperature. The reaction proceeds over 12 hours, yielding the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of isoxazole synthesis can be applied. These methods often involve multi-step processes with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodobenzo[d]isoxazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cycloaddition: Isoxazole rings can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or other nucleophiles can be used.
Oxidation: Oxidizing agents such as sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation can lead to the formation of oximes or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
3-Iodobenzo[d]isoxazol-5-amine has several applications in scientific research:
Medicinal Chemistry: Isoxazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: The compound can be used as a building block for synthesizing more complex molecules.
Material Science: Isoxazole derivatives are explored for their potential use in materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Iodobenzo[d]isoxazol-5-amine depends on its specific application. In medicinal chemistry, isoxazole derivatives often interact with biological targets such as enzymes or receptors. The presence of the iodine atom can enhance the compound’s ability to bind to these targets, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Iodobenzo[d]isoxazol-3-amine
- 3,5-Disubstituted Isoxazoles
- Isoxazole-linked Benzimidazolones
Uniqueness
3-Iodobenzo[d]isoxazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The iodine atom at the 3-position can enhance its ability to participate in substitution reactions and potentially improve its binding affinity in biological systems .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable building block in organic synthesis and a promising candidate for medicinal chemistry applications.
Eigenschaften
Molekularformel |
C7H5IN2O |
---|---|
Molekulargewicht |
260.03 g/mol |
IUPAC-Name |
3-iodo-1,2-benzoxazol-5-amine |
InChI |
InChI=1S/C7H5IN2O/c8-7-5-3-4(9)1-2-6(5)11-10-7/h1-3H,9H2 |
InChI-Schlüssel |
IFYCSGHYCRMQAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)C(=NO2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.